molecular formula C10H18N4 B6271082 2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine CAS No. 1491673-90-5

2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine

Numéro de catalogue B6271082
Numéro CAS: 1491673-90-5
Poids moléculaire: 194.3
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine, otherwise known as 2-MIPEA, is a novel synthetic compound that has recently been studied for its potential therapeutic applications. 2-MIPEA is a synthetic derivative of the endogenous neurotransmitter, histamine, and has been shown to exhibit a wide range of pharmacological properties. 2-MIPEA has been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

Mécanisme D'action

The exact mechanism of action of 2-MIPEA is not yet fully understood, however, it has been suggested that 2-MIPEA has a direct effect on the histaminergic system. Specifically, 2-MIPEA has been shown to inhibit the activity of the enzyme histidine decarboxylase, which is responsible for the synthesis of histamine. This inhibition of histidine decarboxylase results in an increase in the levels of histamine, which has been associated with antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-MIPEA has been shown to have a wide range of biochemical and physiological effects. In animal models, 2-MIPEA has been demonstrated to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. Furthermore, 2-MIPEA has been shown to have a direct effect on the histaminergic system, as mentioned above. Additionally, 2-MIPEA has been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the regulation of stress and anxiety.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-MIPEA in laboratory experiments include its low toxicity and its ability to be synthesized using a variety of methods. Furthermore, 2-MIPEA is relatively inexpensive and has been shown to have a wide range of pharmacological properties. However, one of the limitations of using 2-MIPEA in laboratory experiments is that its exact mechanism of action is not yet fully understood.

Orientations Futures

For research regarding 2-MIPEA include further investigation into its exact mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be conducted into the effects of 2-MIPEA on other neurological and psychiatric disorders, such as autism and Alzheimer’s disease. Furthermore, further research could be conducted into the effects of 2-MIPEA on the HPA axis, as well as its potential applications in the treatment of stress and anxiety. Additionally, further research into the potential side effects of 2-MIPEA could be conducted, as well as its potential interactions with other drugs.

Méthodes De Synthèse

2-MIPEA can be synthesized using a variety of methods, including the reductive amination of 2-(pyrrolidin-1-yl)ethan-1-ol with formaldehyde and 1-methyl-1H-imidazol-5-amine. This method of synthesis involves the use of a base catalyst and a reducing agent, such as sodium borohydride, to reduce the formaldehyde to the desired product.

Applications De Recherche Scientifique

2-MIPEA has been studied in a number of scientific research applications, including as an antidepressant and anxiolytic. In animal models, 2-MIPEA has been shown to have antidepressant-like effects, and has been demonstrated to reduce anxiety-like behaviors. Furthermore, 2-MIPEA has been shown to have potential applications in the treatment of schizophrenia, as it has been demonstrated to reduce the symptoms of this disorder in animal models.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine' involves the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with pyrrolidine followed by reduction of the resulting imine to obtain the desired product.", "Starting Materials": [ "1-methyl-1H-imidazole-5-carbaldehyde", "pyrrolidine", "reducing agent" ], "Reaction": [ "Step 1: React 1-methyl-1H-imidazole-5-carbaldehyde with pyrrolidine in the presence of a suitable solvent and catalyst to form the corresponding imine.", "Step 2: Reduce the imine using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the desired product, 2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine." ] }

Numéro CAS

1491673-90-5

Formule moléculaire

C10H18N4

Poids moléculaire

194.3

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.